molecular formula C25H23N3O4 B017711 Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate CAS No. 62895-39-0

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

Cat. No.: B017711
CAS No.: 62895-39-0
M. Wt: 428.5 g/mol
InChI Key: VPBJQVYUYWKCCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate typically involves the reaction of 6-phenylphenanthridine with diethyl carbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate involves its interaction with biological macromolecules such as DNA. The phenanthridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound may also interact with specific enzymes and proteins, further contributing to its biological activity.

Properties

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJQVYUYWKCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62895-39-0
Record name 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62895-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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